![molecular formula C24H16ClN3O2 B2729737 3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866347-38-8](/img/structure/B2729737.png)
3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline
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Description
3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline (BDBM), is a synthetic compound that has been studied for its potential therapeutic properties. BDBM is a member of the pyrazoloquinoline family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Scientific Research Applications
Heterocyclic Compound Applications
Quinoxaline derivatives, closely related to the compound , are a valuable class of heterocyclic compounds that have been extensively studied for their wide range of industrial and pharmaceutical applications. These compounds, known for their complex ring structures, have shown potential in dye production, pharmaceuticals, and as antibiotics. Their antitumoral properties have also been a subject of recent studies, indicating their potential in cancer treatment and drug development (Aastha Pareek & Dharma Kishor, 2015).
Anticancer Drug Development
Specific quinoxaline derivatives have been synthesized and analyzed for their potential as anticancer drugs. One such study focused on isoxazolequinoxaline derivatives, highlighting their synthesis and confirming their structure through various techniques like single crystal X-ray diffraction. These studies also involved computational analyses to predict their anticancer activity, showcasing the compound's promise in pharmaceutical applications (N. Abad et al., 2021).
Corrosion Inhibition
Quinoxaline derivatives have also been investigated for their utility as corrosion inhibitors for metals in acidic environments. Through electrochemical analyses, derivatives such as CPTQ and DPTQ have been synthesized and applied, demonstrating high corrosion inhibition efficiency. This application is significant for industries concerned with metal preservation and longevity (V. Saraswat & M. Yadav, 2020).
Antimicrobial Applications
The synthesis of novel quinoxaline derivatives with integrated moieties like quinoline, pyrazole, and benzofuran has shown promising results in antimicrobial screening. These compounds have been evaluated against pathogenic bacteria such as S. aureus and E. coli, demonstrating their potential as antimicrobial agents. Such findings are crucial for the development of new antibiotics and treatments for bacterial infections (M. Idrees et al., 2020).
Structural and Molecular Analysis
Research has also focused on the structural comparisons and molecular analysis of isomeric series of quinoxaline derivatives, contributing to a deeper understanding of their chemical properties and potential applications. Such studies are foundational for the development of new compounds with specific desired activities (J. Portilla et al., 2008).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c25-17-8-5-15(6-9-17)12-28-13-19-23(16-7-10-21-22(11-16)30-14-29-21)26-27-24(19)18-3-1-2-4-20(18)28/h1-11,13H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVGTVQCZMVAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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